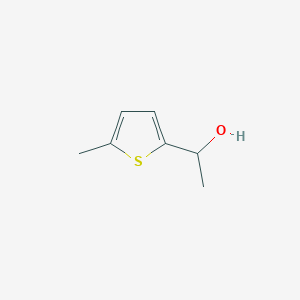
1-(5-甲基-2-噻吩基)乙醇
描述
1-(5-Methyl-2-thienyl)ethanol is an organic compound that belongs to the class of alcohols and thiophenes It features a thiophene ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position
科学研究应用
1-(5-Methyl-2-thienyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 5-methyl-2-thiophenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol. Another method involves the reduction of 1-(5-methyl-2-thienyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1-(5-Methyl-2-thienyl)ethanol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(5-Methyl-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(5-methyl-2-thienyl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 1-(5-methyl-2-thienyl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(5-Methyl-2-thienyl)ethanone.
Reduction: 1-(5-Methyl-2-thienyl)ethane.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
作用机制
The mechanism of action of 1-(5-Methyl-2-thienyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethanol group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Thiophene: A simpler analog with a five-membered ring containing sulfur.
2-Thiopheneethanol: Similar structure but without the methyl substitution.
5-Methyl-2-thiophenecarboxaldehyde: Contains a formyl group instead of an ethanol group.
Uniqueness: 1-(5-Methyl-2-thienyl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the thiophene ring, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














